2-Methoxy-6-methylchrysene

Chemical Carcinogenesis Tumor Initiation Mouse Skin Bioassay

2-Methoxy-6-methylchrysene (CAS 110009-69-3) is a disubstituted polycyclic aromatic hydrocarbon (PAH) belonging to the chrysene family, with a methoxy group at the 2‑position and a methyl group at the 6‑position of the chrysene backbone (molecular formula C₂₀H₁₆O, molecular weight 272.34 g/mol). It is classified as a methoxy‑substituted monomethylchrysene, structurally distinct from both the parent chrysene and the six mono‑methylchrysene isomers that have been extensively characterized for carcinogenicity and metabolic activation.

Molecular Formula C20H16O
Molecular Weight 272.3 g/mol
CAS No. 110009-69-3
Cat. No. B14323178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-6-methylchrysene
CAS110009-69-3
Molecular FormulaC20H16O
Molecular Weight272.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC3=C2C=CC(=C3)OC)C4=CC=CC=C14
InChIInChI=1S/C20H16O/c1-13-11-20-17-10-8-15(21-2)12-14(17)7-9-19(20)18-6-4-3-5-16(13)18/h3-12H,1-2H3
InChIKeyMLAHJFNOOYVOCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-6-methylchrysene (CAS 110009-69-3): Chemical Identity, Class, and Procurement-Relevant Characteristics


2-Methoxy-6-methylchrysene (CAS 110009-69-3) is a disubstituted polycyclic aromatic hydrocarbon (PAH) belonging to the chrysene family, with a methoxy group at the 2‑position and a methyl group at the 6‑position of the chrysene backbone (molecular formula C₂₀H₁₆O, molecular weight 272.34 g/mol) . It is classified as a methoxy‑substituted monomethylchrysene, structurally distinct from both the parent chrysene and the six mono‑methylchrysene isomers that have been extensively characterized for carcinogenicity and metabolic activation [1]. The compound has been synthesized via adapted Vilsmeier conditions in quantitative yield, with full characterization by ¹H‑, ¹³C‑NMR, IR, and Raman spectroscopy [2]. Its procurement is primarily driven by research needs in carcinogenesis mechanism studies, environmental toxicology, and medicinal chemistry probing of differentiation‑inducing activity [3].

Why 6‑Methylchrysene or Other Methylchrysene Isomers Cannot Substitute for 2‑Methoxy‑6‑methylchrysene in Research Applications


Within the methylchrysene series, the position and nature of substituents profoundly alter both metabolic activation pathways and biological potency. 5‑Methylchrysene (bay‑region methyl) is a strong carcinogen, while 6‑methylchrysene (non‑bay‑region methyl) is a weak carcinogen but a strong tumor initiator, and 1‑methylchrysene is inactive [1]. The introduction of a methoxy group at the 2‑position further modulates electronic properties and receptor interactions. In disubstituted chrysene carbocation studies, a 2‑methoxy substituent overrides the directing effect of a 5‑methyl group, demonstrating that the 2‑methoxy group is not a silent spectator but actively determines electrophilic substitution regiochemistry [2]. Consequently, data generated with 6‑methylchrysene, 2‑methoxychrysene, or 5‑methylchrysene cannot be extrapolated to 2‑methoxy‑6‑methylchrysene without experimental validation. The quantitative evidence below substantiates this position‑dependent differentiation.

Quantitative Differentiation Evidence: 2‑Methoxy‑6‑methylchrysene vs. Closest Analogs


Tumor‑Initiating Activity: 2‑Methoxy‑6‑methylchrysene vs. 6‑Methoxy‑5‑methylchrysene on Mouse Skin

In a direct comparative mouse skin tumor‑initiation study, 6‑methoxy‑5‑methylchrysene (the 5‑methyl, 6‑methoxy positional isomer) lacked significant tumor‑initiating activity, whereas the 5‑methylchrysene parent and 5‑methoxychrysene reference compounds were active [1]. Although this study did not test 2‑methoxy‑6‑methylchrysene directly, the data establish that the combination and position of methoxy and methyl substituents on the chrysene core are critical determinants of tumor‑initiating potency. The 2‑methoxy‑6‑methyl substitution pattern is structurally distinct from the inactive 6‑methoxy‑5‑methyl pattern, warranting independent evaluation.

Chemical Carcinogenesis Tumor Initiation Mouse Skin Bioassay

Metabolic Activation Efficiency: 6‑Methylchrysene Parent vs. 5‑Methylchrysene Baseline

The metabolic activation of 6‑methylchrysene (the direct parent hydrocarbon of the target compound, lacking the 2‑methoxy group) was compared head‑to‑head with 5‑methylchrysene in mouse skin in vivo [1]. The formation of dihydrodiol epoxide‑type DNA adducts from 6‑methylchrysene was only 1/20 (5%) of that from 5‑methylchrysene, despite the 6‑methyl isomer producing higher levels of the precursor 1,2‑dihydrodiol. This quantitative difference was attributed to the lower intrinsic reactivity of 1,2‑dihydroxy‑3,4‑epoxy‑1,2,3,4‑tetrahydro‑6‑methylchrysene versus its 5‑methyl counterpart, which bears both a methyl group and an epoxide ring in the same bay region [1]. The 2‑methoxy substituent on the target compound may further alter dihydrodiol epoxide formation and reactivity, but this has not been experimentally determined.

Metabolic Activation DNA Adducts Dihydrodiol Epoxide

Synthesis Efficiency: Vilsmeier One‑Step Protocol vs. Traditional Multi‑Step Photochemical Routes

A 2023 Molbank report describes a one‑step synthesis of 2‑methoxy‑6‑methylchrysene in quantitative yield using adapted Vilsmeier conditions, with complete spectroscopic characterization provided [1]. This represents a significant practical advantage over traditional photochemical cyclization routes for methylchrysenes, which typically yield ~72% for related isomers and require stoichiometric iodine and UV irradiation under controlled conditions [2]. The Vilsmeier protocol enables direct procurement‑scale synthesis (gram‑scale demonstrated for analogous compounds) without chromatographic purification, reducing cost and lead time for custom synthesis requests.

Synthetic Methodology Vilsmeier Reaction Process Chemistry

Cellular Differentiation Induction: Potential Anti‑Cancer Mechanistic Differentiation

Annotation data indicate that 2‑methoxy‑6‑methylchrysene exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting potential utility as an anti‑cancer agent and for treatment of hyperproliferative skin diseases such as psoriasis [1]. This differentiation‑inducing activity is not reported for the parent 6‑methylchrysene or for 2‑methoxychrysene alone, implying that the combined 2‑methoxy‑6‑methyl substitution pattern confers a distinct biological profile. No quantitative potency data (EC₅₀) or direct comparator data are publicly available for this endpoint; the evidence is therefore classified as supporting only.

Cell Differentiation Anti‑Cancer Agent Monocyte Differentiation

Aryl Hydrocarbon Receptor (AhR) Agonism: Position‑Dependent Potency in Methoxychrysenes

A systematic in vitro study of Atlantic cod Ahr1a and Ahr2a transactivation demonstrated that methoxylated chrysene congeners are potent AhR agonists, whereas unsubstituted chrysene showed minimal activity [1]. Within the methoxychrysene series, potency varied with substitution position. Although 2‑methoxy‑6‑methylchrysene was not specifically tested, the data establish that the 2‑methoxy substituent is a key determinant of AhR activation potency. The structurally related 2‑methoxychrysene (without the 6‑methyl group) demonstrated AhR agonist activity that was distinct from hydroxylated analogs [1]. The presence of both the 2‑methoxy and 6‑methyl groups in the target compound creates a unique pharmacophore for AhR interaction that cannot be replicated by either monosubstituted analog.

AhR Agonism Luciferase Reporter Assay Environmental Toxicology

Recommended Application Scenarios for 2‑Methoxy‑6‑methylchrysene Based on Quantitative Differentiation Evidence


Structure–Activity Relationship (SAR) Studies of Chrysene Carcinogenicity: Mapping the 2‑Methoxy‑6‑Methyl Pharmacophore

Investigators studying the positional dependence of PAH carcinogenicity require 2‑methoxy‑6‑methylchrysene to complete the SAR matrix of disubstituted chrysenes. The compound fills a critical gap between the well‑characterized 6‑methylchrysene (weak carcinogen, strong tumor initiator, 20‑fold lower DNA adduct formation than 5‑methylchrysene [1]) and the inactive 6‑methoxy‑5‑methylchrysene [2]. Only by testing the 2‑methoxy‑6‑methyl isomer can researchers determine whether the 2‑methoxy group enhances or suppresses the tumor‑initiating activity already documented for the 6‑methyl parent.

Differentiation‑Based Anti‑Cancer Phenotypic Screening

The annotated activity of 2‑methoxy‑6‑methylchrysene in arresting undifferentiated cell proliferation and inducing monocytic differentiation [3] positions this compound as a candidate for phenotypic screening in differentiation therapy programs. Unlike 6‑methylchrysene or 2‑methoxychrysene, which lack reported differentiation‑inducing activity, this disubstituted chrysene may serve as a tool compound to probe the mechanisms by which PAH derivatives modulate hematopoietic lineage commitment, with potential relevance to acute myeloid leukemia and hyperproliferative skin disorders.

Environmental AhR Activation Studies Requiring Authentic Methoxy‑Methyl Chrysene Standards

Environmental monitoring programs quantifying AhR‑active substituted PAHs in petroleum‑contaminated aquatic environments need authentic analytical standards. Methoxylated chrysenes have been shown to be potent AhR agonists while parent chrysenes are inactive [4]. 2‑Methoxy‑6‑methylchrysene, as a specific disubstituted congener, is required as a reference standard for GC‑MS/MS or LC‑HRMS identification and quantification in environmental samples, and for use as a test ligand in AhR reporter gene bioassays to calibrate potency relative to TCDD.

Medicinal Chemistry Campaigns Targeting P‑Glycoprotein Modulation

Preliminary data suggest that 2‑methoxy‑6‑methylchrysene may act as a P‑glycoprotein (P‑gp) inhibitor, with the 2‑methoxyphenol substructure recognized as a privileged fragment for P‑gp inhibitor design [5]. Researchers developing third‑generation MDR reversal agents can employ this compound as a starting scaffold for structure‑based optimization, exploiting the synthetic accessibility afforded by the quantitative one‑step Vilsmeier protocol [6] to rapidly generate analogs for SAR exploration.

Quote Request

Request a Quote for 2-Methoxy-6-methylchrysene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.